molecular formula C19H21NO3 B3126131 (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate CAS No. 331460-35-6

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate

Cat. No. B3126131
CAS RN: 331460-35-6
M. Wt: 311.4 g/mol
InChI Key: RCROCMIVIAUODI-DEDYPNTBSA-N
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Description

“(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate” is a chemical compound that contains a methylidene group . The methylidene group is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized complex was characterized using ultraviolet-visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the molecular structures of 4-{[(4-methoxyphenyl)amino]methyl}-N,N-dimethylaniline and 2-methoxy-5-{(phenylamino)methyl}phenol were reported . These compounds crystallized as monomeric entities in an orthorhombic and monoclinic crystal system, respectively .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . In a fashion similar to the aldol reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. They may act as weak endocrine disruptors. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Methylparaben and propylparaben predominate in surface water and sediments, reflecting the composition of paraben mixtures in common consumer products (Haman et al., 2015).

Health Aspects of Methyl Paraben

Methyl paraben is a methyl ester of p-hydroxybenzoic acid used as an antimicrobial preservative in foods, drugs, and cosmetics for over 50 years. It is practically non-toxic by both oral and parenteral routes and is readily absorbed through the skin and from the gastrointestinal tract, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted in the urine (Soni et al., 2002).

Toxicological Effects of Sunscreens on Marine Biota and Human Concerns

Ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane, important sunscreens, have been detected in water samples and sediments worldwide, posing risks to aquatic beings and raising concerns over human seafood consumption due to bioaccumulation (da Silva et al., 2021).

properties

IUPAC Name

[(E)-(2-methoxyphenyl)methylideneamino] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)16-11-9-14(10-12-16)18(21)23-20-13-15-7-5-6-8-17(15)22-4/h5-13H,1-4H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCROCMIVIAUODI-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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